4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol
Overview
Description
4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of pyrazoloisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their antimetabolite properties in purine biochemical reactions.
Pyrazolo[5,1-c]triazines: Exhibits antitrypanosomal and antimicrobial activities.
Thieno[2,3-b]pyridines: Used as HMG-CoA reductase inhibitors and COX-2 selective inhibitors.
Uniqueness
4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol is unique due to its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
4-(7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-15-24-18-13-22(32-3)23(33-4)14-19(18)25(16-10-11-20(30)21(12-16)31-2)27-26(24)29(28-15)17-8-6-5-7-9-17/h5-14,30H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAKOPKPNPQTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OC)OC)OC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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